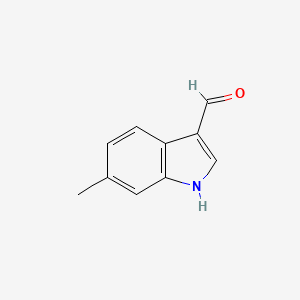

6-Methylindole-3-carboxaldehyde

Vue d'ensemble

Description

6-Methylindole-3-carboxaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylindole-3-carboxaldehyde typically involves the condensation of 6-methylindole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 6-methylindole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methylindole-3-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the aldehyde group can yield alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 6-Methylindole-3-carboxylic acid.

Reduction: 6-Methylindole-3-methanol.

Substitution: Halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

6-Methylindole-3-carboxaldehyde is a crucial intermediate in the synthesis of various indole derivatives. These derivatives are significant in the production of pharmaceuticals and agrochemicals. The compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, where 6-methylindole reacts with formylating agents like N,N-dimethylformamide and phosphorus oxychloride, resulting in high yields of the desired aldehyde .

Table 1: Synthetic Routes for this compound

| Method | Reagents | Yield (%) |

|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | High |

| Condensation Reaction | 6-Methylindole + Formylating agents | Variable |

Pharmaceutical Development

The compound is utilized in drug development, particularly for neurological disorders. Its structural similarity to biologically active compounds allows it to serve as a scaffold for creating new therapeutic agents. Research indicates that it may have potential as an anticancer agent, showing inhibitory effects on certain cancer cell lines .

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the proliferation of specific cancer cell lines, suggesting its potential role in cancer therapy. Further investigations are ongoing to elucidate its mechanism of action and efficacy in vivo.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways. It has been shown to interact with glutathione S-transferase, inhibiting its activity and impacting cellular detoxification processes .

Table 2: Biochemical Interactions

| Interaction | Effect |

|---|---|

| Glutathione S-transferase | Inhibition |

| Enzyme Activity | Modulation |

Material Science

The compound has applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in advanced display technologies .

Mécanisme D'action

The mechanism of action of 6-Methylindole-3-carboxaldehyde involves its interaction with various molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparaison Avec Des Composés Similaires

Indole-3-carboxaldehyde: Lacks the methyl group at the 6 position, resulting in different reactivity and biological activity.

5-Methoxyindole-3-carboxaldehyde: Contains a methoxy group at the 5 position, which alters its electronic properties and reactivity.

2-Methylindole-3-carboxaldehyde: The methyl group is at the 2 position, leading to different steric and electronic effects.

Uniqueness: 6-Methylindole-3-carboxaldehyde is unique due to the presence of the methyl group at the 6 position, which influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound for the synthesis of novel indole derivatives with potential therapeutic applications .

Activité Biologique

6-Methylindole-3-carboxaldehyde (6-MICA) is a compound derived from indole, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 6-MICA, including its mechanism of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

6-MICA has the chemical formula and is characterized by a methyl group at the 6-position of the indole ring. This structural feature contributes to its unique reactivity and biological properties compared to other indole derivatives.

6-MICA primarily targets the immune and metabolic systems. Its mode of action involves:

- Activation of Nuclear Receptors: The compound activates specific nuclear receptors that regulate gene expression related to metabolism and immune response.

- Regulation of Intestinal Hormones: It influences the secretion of hormones involved in gut health and metabolic processes.

- Interaction with Enzymes: Notably, 6-MICA inhibits glutathione S-transferase (GST), an enzyme critical for detoxification processes within cells .

Biochemical Pathways

6-MICA is involved in several key biochemical pathways:

- Tryptophan Metabolism: It plays a role in the metabolism of tryptophan, an essential amino acid that serves as a precursor for various bioactive compounds.

- Cell Signaling Pathways: The compound affects various cellular processes, including cell signaling and gene expression, by modulating enzyme activities .

Pharmacokinetics

The pharmacokinetics of 6-MICA are influenced by gut microbiota, which can modify its absorption and metabolism. Understanding these interactions is crucial for determining its therapeutic efficacy.

Inhibition of Glutathione S-transferase (GST)

Research indicates that 6-MICA exhibits a significant inhibitory effect on GST activity. The values for various indole derivatives, including 6-MICA, range from to , with 6-MICA showing the highest potency among those tested .

| Compound | IC50 (mM) |

|---|---|

| This compound | 0.042 |

| Other Indole Derivatives | 1.570 |

Anti-inflammatory Effects

In cellular models, 6-MICA has been shown to modulate inflammatory responses by affecting macrophage polarization and lipid accumulation. It promotes the M2 phenotype in macrophages, which is associated with anti-inflammatory effects .

Study on Macrophage Response

A study investigated the effects of indole derivatives on THP-1 macrophage-derived foam cells. Results showed that treatment with indole-3-carboxaldehyde (ICA), closely related to 6-MICA, led to:

- Upregulation of ATP-binding cassette transporter A1 (ABCA1) and ABCG1.

- Downregulation of histone deacetylase 9 (HDAC9).

- Decreased lipid accumulation in macrophages.

These findings suggest potential applications for indole derivatives in treating atherosclerosis and other inflammatory conditions .

Enzyme Interaction Studies

Another investigation focused on the interaction between 6-MICA and GST. It was found that the compound binds effectively at the active site of GST, inhibiting its activity significantly. This interaction highlights its potential as a therapeutic agent in conditions where GST activity is dysregulated .

Propriétés

IUPAC Name |

6-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZERQSJGPXFAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406468 | |

| Record name | 6-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-49-7 | |

| Record name | 6-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.